molecular formula C17H24ClNO3 B6130327 1-[4-(2,6-Dimethoxyphenoxy)but-2-ynyl]piperidine;hydrochloride

1-[4-(2,6-Dimethoxyphenoxy)but-2-ynyl]piperidine;hydrochloride

Cat. No.: B6130327
M. Wt: 325.8 g/mol
InChI Key: ZLMLOEQCUJKZDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(2,6-Dimethoxyphenoxy)but-2-ynyl]piperidine;hydrochloride is a chemical compound with the molecular formula C13H19NO3•HCl and a molecular weight of 273.76 . This compound is primarily used in scientific research, particularly in the fields of chemistry and biology. It is known for its unique structure, which includes a piperidine ring and a but-2-ynyl group attached to a dimethoxyphenoxy moiety.

Preparation Methods

The synthesis of 1-[4-(2,6-Dimethoxyphenoxy)but-2-ynyl]piperidine;hydrochloride involves several steps:

    Starting Materials: The synthesis begins with the preparation of 2,6-dimethoxyphenol and 4-piperidone.

    Formation of the Intermediate: The 2,6-dimethoxyphenol is reacted with propargyl bromide to form 2,6-dimethoxyphenoxypropyne.

    Coupling Reaction: The intermediate is then coupled with 4-piperidone under specific conditions to form the desired product.

    Hydrochloride Formation: Finally, the product is treated with hydrochloric acid to obtain this compound.

Industrial production methods typically involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-[4-(2,6-Dimethoxyphenoxy)but-2-ynyl]piperidine;hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong oxidizing agents, hydrogen gas with metal catalysts, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[4-(2,6-Dimethoxyphenoxy)but-2-ynyl]piperidine;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme activity and protein interactions.

    Medicine: Research into potential therapeutic applications, such as targeting specific receptors or enzymes, is ongoing.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-(2,6-Dimethoxyphenoxy)but-2-ynyl]piperidine;hydrochloride involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors or enzymes, modulating their activity. The but-2-ynyl group may also play a role in binding to target molecules, enhancing the compound’s overall efficacy .

Comparison with Similar Compounds

1-[4-(2,6-Dimethoxyphenoxy)but-2-ynyl]piperidine;hydrochloride can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound, particularly its structural features that contribute to its specific interactions and applications.

Properties

IUPAC Name

1-[4-(2,6-dimethoxyphenoxy)but-2-ynyl]piperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO3.ClH/c1-19-15-9-8-10-16(20-2)17(15)21-14-7-6-13-18-11-4-3-5-12-18;/h8-10H,3-5,11-14H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLMLOEQCUJKZDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)OCC#CCN2CCCCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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